molecular formula C7H4BrF3O B1484810 2-Bromo-6-fluoro-4-hydroxybenzodifluoride CAS No. 1805417-12-2

2-Bromo-6-fluoro-4-hydroxybenzodifluoride

Cat. No.: B1484810
CAS No.: 1805417-12-2
M. Wt: 241 g/mol
InChI Key: IPRUIDNHQHFDJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-fluoro-4-hydroxybenzodifluoride is a chemical compound with the molecular formula C7H4BrF3O. It is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a benzodifluoride core. This compound is typically a white or light yellow solid and is used in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-4-hydroxybenzodifluoride typically involves the bromination and fluorination of a suitable benzodifluoride precursor. One common method includes the reaction of 2-bromo-6-fluorobenzaldehyde with appropriate reagents under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper compounds to facilitate the halogenation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction parameters. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications .

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-4-hydroxybenzodifluoride involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical transformations. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-fluoro-4-hydroxybenzodifluoride is unique due to its combination of bromine, fluorine, and hydroxyl groups attached to a benzodifluoride core. This unique structure imparts specific reactivity and properties, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

3-bromo-4-(difluoromethyl)-5-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-4-1-3(12)2-5(9)6(4)7(10)11/h1-2,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRUIDNHQHFDJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(F)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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